3-[(pyridin-2-yl)methoxy]pyridine
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Overview
Description
3-[(pyridin-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 3-position and another pyridine ring attached via a methylene bridge at the 2-position
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 3-[(pyridin-2-yl)methoxy]pyridine may also interact with various biological targets.
Mode of Action
The compound exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions . This behavior is attributed to the copresence of an extended polycyclic nitrogen-rich moiety and a fragment with partial conformational freedom .
Biochemical Pathways
The compound’s photophysical properties suggest that it may influence pathways related to light absorption and emission .
Pharmacokinetics
The compound’s molecular formula is c10h14n2o , suggesting that it is relatively small and may be well-absorbed and distributed in the body.
Result of Action
Its photophysical properties suggest that it may have applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its photophysical properties, including fluorescence and phosphorescence, can be affected by the ambient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridin-2-yl)methoxy]pyridine can be achieved through various methods. One common approach involves the reaction of 2-bromomethylpyridine with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(pyridin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine rings can be reduced to piperidine rings using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-[(pyridin-2-yl)carbonyl]pyridine.
Reduction: 3-[(piperidin-2-yl)methoxy]pyridine.
Substitution: 3-[(pyridin-2-yl)amino]pyridine or 3-[(pyridin-2-yl)thiol]pyridine.
Scientific Research Applications
3-[(pyridin-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-methoxypyridine: Lacks the additional pyridine ring, making it less complex.
2-(pyridin-2-yl)methoxypyridine: Similar structure but with different substitution pattern.
3-[(pyridin-3-yl)methoxy]pyridine: Similar structure but with the methoxy group at a different position.
Uniqueness
3-[(pyridin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(pyridin-3-yloxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPRULBASNXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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